2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a naphthyridine core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives, such as:
- 3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2-thione
- Phenoxy-aryl urea appended 1,6-naphthyridines
These compounds share a naphthyridine core but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C25H24N4OS |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4OS/c1-18-7-5-6-10-22(18)27-24(30)17-31-25-20(14-26)13-21-16-29(12-11-23(21)28-25)15-19-8-3-2-4-9-19/h2-10,13H,11-12,15-17H2,1H3,(H,27,30) |
InChI Key |
RJWXCPYFNGLWER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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